molecular formula C33H39N11O5S2 B162329 4-Isothiocyanatophenylaminothiocarbonyl-2-((2-aminoethylaminocarbonylethyl)phenylethylamino)-5'-N-ethylcarboxamidoadenosine CAS No. 129666-43-9

4-Isothiocyanatophenylaminothiocarbonyl-2-((2-aminoethylaminocarbonylethyl)phenylethylamino)-5'-N-ethylcarboxamidoadenosine

Cat. No. B162329
M. Wt: 733.9 g/mol
InChI Key: FTAPSPXPTGWVGV-OVDFTCDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanatophenylaminothiocarbonyl-2-((2-aminoethylaminocarbonylethyl)phenylethylamino)-5'-N-ethylcarboxamidoadenosine, also known as 4-Isothiocyanatophenylaminothiocarbonyl-2-((2-aminoethylaminocarbonylethyl)phenylethylamino)-5'-N-ethylcarboxamidoadenosine, is a useful research compound. Its molecular formula is C33H39N11O5S2 and its molecular weight is 733.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Isothiocyanatophenylaminothiocarbonyl-2-((2-aminoethylaminocarbonylethyl)phenylethylamino)-5'-N-ethylcarboxamidoadenosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Isothiocyanatophenylaminothiocarbonyl-2-((2-aminoethylaminocarbonylethyl)phenylethylamino)-5'-N-ethylcarboxamidoadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isothiocyanatophenylaminothiocarbonyl-2-((2-aminoethylaminocarbonylethyl)phenylethylamino)-5'-N-ethylcarboxamidoadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

129666-43-9

Product Name

4-Isothiocyanatophenylaminothiocarbonyl-2-((2-aminoethylaminocarbonylethyl)phenylethylamino)-5'-N-ethylcarboxamidoadenosine

Molecular Formula

C33H39N11O5S2

Molecular Weight

733.9 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[(4-isothiocyanatophenyl)carbamothioylamino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C33H39N11O5S2/c1-2-35-30(48)27-25(46)26(47)31(49-27)44-17-39-24-28(34)42-32(43-29(24)44)37-14-13-20-5-3-19(4-6-20)7-12-23(45)36-15-16-38-33(51)41-22-10-8-21(9-11-22)40-18-50/h3-6,8-11,17,25-27,31,46-47H,2,7,12-16H2,1H3,(H,35,48)(H,36,45)(H2,38,41,51)(H3,34,37,42,43)/t25-,26+,27-,31+/m0/s1

InChI Key

FTAPSPXPTGWVGV-OVDFTCDZSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=S)NC5=CC=C(C=C5)N=C=S)N)O)O

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=S)NC5=CC=C(C=C5)N=C=S)N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=S)NC5=CC=C(C=C5)N=C=S)N)O)O

Other CAS RN

129666-43-9

synonyms

4-isothiocyanatophenylaminothiocarbonyl-2-((2-aminoethylaminocarbonylethyl)phenylethylamino)-5'-N-ethylcarboxamidoadenosine
DITC-APEC

Origin of Product

United States

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